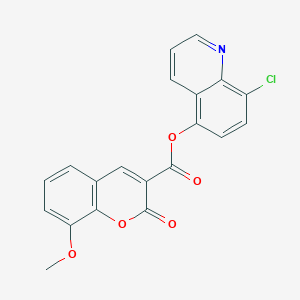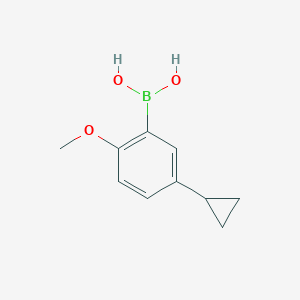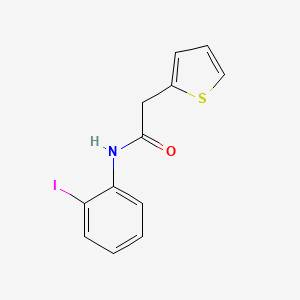
N-(2-Iodophenyl)-2-(2-thienyl)ethanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Iodophenyl)-2-(2-thienyl)ethanamide, also known as ITE, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic properties. ITE belongs to the family of aryl hydrocarbon receptor (AhR) ligands, which are known to regulate various physiological processes.
Wissenschaftliche Forschungsanwendungen
Chemical Structure Interactions and Frameworks
In the study of isomeric compounds, the interaction between iodophenyl and thienyl groups within different frameworks has been extensively explored. For instance, contrasting three-dimensional framework structures in isomeric pairs show that molecules can be linked through a variety of interactions, including hydrogen bonds, iodo-nitro interactions, and aromatic pi-pi stacking, contributing to the compound's stability and reactivity (Wardell et al., 2005). Such structural insights are crucial for the development of materials and pharmaceuticals, where the precise arrangement of atoms dictates the properties and efficacy of the final product.
Catalytic Applications
The catalytic properties of compounds containing both iodophenyl and thienyl groups have been investigated, with findings showing potential in organic synthesis processes. For example, direct C-H bond arylation of thienyl thioamides, catalyzed by palladium complexes, demonstrates selective monoarylation and diarylation products (Yamauchi et al., 2015). This method's efficiency in modifying thiophene derivatives can significantly impact the synthesis of complex organic molecules, highlighting the compound's role in facilitating chemical transformations.
Photovoltaic and Liquid Crystal Applications
The incorporation of thiophene and iodophenyl units into compounds has shown significant potential in the development of materials for photovoltaic and liquid crystal applications. Research into heterocyclic pyridine-based compounds with thiophene units has revealed their suitability for dye-sensitized solar cells (DSSCs), offering insights into how π-conjugation units affect photovoltaic performance (Chen et al., 2021). Such studies are instrumental in designing more efficient energy-harvesting devices, with the specific interactions between iodophenyl and thienyl playing a critical role in tuning the materials' properties.
Antimicrobial Activity
Investigations into the antimicrobial activity of thiophene derivatives have uncovered promising results, suggesting potential applications in developing new antibacterial agents. Thiourea derivatives, including those with iodophenyl groups, have demonstrated significant interactions with bacterial cells, offering a basis for novel antimicrobial strategies (Limban et al., 2011). These findings highlight the compound's potential in addressing the growing concern of antibiotic resistance and the need for new therapeutic agents.
Eigenschaften
IUPAC Name |
N-(2-iodophenyl)-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10INOS/c13-10-5-1-2-6-11(10)14-12(15)8-9-4-3-7-16-9/h1-7H,8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHYRIGJOMQRNIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CC2=CC=CS2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10INOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Piperidyl-2-[4-(pyrrolidinylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2609979.png)
![8-(2-methoxyphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
![5-Chloro-2-methyl-4-[(1-methylpiperidin-3-yl)amino]-2,3-dihydropyridazin-3-one](/img/structure/B2609983.png)

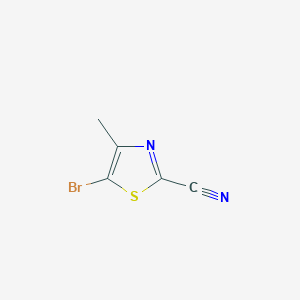
![Ethyl 2-(3-nitrobenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2609987.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2609990.png)

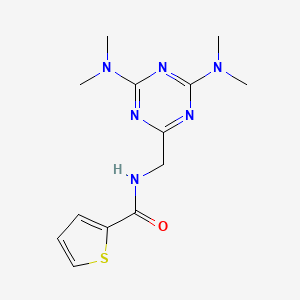

![2-{[1,2-Dihydroacenaphthylen-5-YL(1,1-dioxido-1,2-benzisothiazol-3-YL)amino]methyl}phenol](/img/structure/B2609996.png)
![4-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2609999.png)
